molecular formula C16H16O2 B013758 (1-Naphthyl)ethyl Methacrylate CAS No. 72642-30-9

(1-Naphthyl)ethyl Methacrylate

Cat. No. B013758
CAS RN: 72642-30-9
M. Wt: 240.3 g/mol
InChI Key: ZOGKWQDNFUFFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459263B2

Procedure details

A solution of 2-(1-naphthy)ethanol (30.0 g, 174 mmol), triethylamine (24.2 g, 239 mmol), 4-(dimethylamino)pyridine (1.1 g, 9.1 mmol), and dichloromethane (500 mL) was treated dropwise under nitrogen with methacryloyl chloride (18.9 g, 181 mmol), and then heated at refluxed for 4 h. The reaction mixture was cooled to ambient and diluted with diethyl ether. The solution was filtered and the filtrate was washed twice with water, once with NaHCO3, and once with brine. The solution was dried (Na2SO4) and concentrated to deposit a yellow oil. The product was purified by distillation at reduced pressure, collecting the fraction bp 120-125° C./0.08 mm to provide a colorless oil, mass: 36.0 g (86% theory). 1H (CDCl3): δ 2.00 (s, 3H), 3.50 (t, 2H), 4.55 (t, 2H), 5.60 (s, 1H), 6.15 (s, 1H), 7.50 (m, 4H), 7.8 (d, 1H), 7.9 (d, 1H), 8.2 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][CH2:12][OH:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.ClCCl.[C:24](Cl)(=[O:28])[C:25]([CH3:27])=[CH2:26]>CN(C)C1C=CN=CC=1.C(OCC)C>[C:24]([O:13][CH2:12][CH2:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)(=[O:28])[C:25]([CH3:27])=[CH2:26]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CCO
Name
Quantity
24.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
1.1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient and
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the filtrate was washed twice with water, once with NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
collecting the fraction bp 120-125° C./0.08 mm
CUSTOM
Type
CUSTOM
Details
to provide a colorless oil, mass

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.